5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
Description
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyranone derivative characterized by a 4-oxo-4H-pyran-2-carboxamide backbone substituted with ethoxy groups at the 5-position of the pyran ring and the para-position of the phenyl group. The molecular formula is C₁₅H₁₇NO₅, with a molecular weight of 299.30 g/mol. Its structure combines electron-donating ethoxy substituents with a carboxamide linkage, which may confer unique physicochemical and biological properties, such as enhanced solubility or specific binding interactions.
Properties
IUPAC Name |
5-ethoxy-N-(4-ethoxyphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-3-20-12-7-5-11(6-8-12)17-16(19)14-9-13(18)15(10-22-14)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBKARNCCBROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4-ethoxy-3-oxobutanoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyran ring can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-ethoxy-N-(4-formylphenyl)-4-oxo-4H-pyran-2-carboxamide.
Reduction: Formation of 5-ethoxy-N-(4-ethoxyphenyl)-4-hydroxy-4H-pyran-2-carboxamide.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyran compounds exhibit significant anti-inflammatory effects. A study on similar compounds demonstrated their ability to suppress nitric oxide production in inflammatory models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Anti-inflammatory Studies on Pyran Derivatives
Anticancer Potential
Pyran derivatives have shown promise in cancer research, particularly as potential agents against various cancer cell lines. The structural motifs present in this compound may contribute to its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells.
Case Study: Antitumor Activity
In vitro studies have indicated that certain pyran derivatives can induce apoptosis in human cancer cell lines by modulating apoptotic pathways. Such findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .
Calcium Channel Blockade
Recent studies have explored the use of pyran derivatives as calcium channel blockers, which are critical in treating cardiovascular diseases. The relaxant effects observed in isolated smooth muscle tissues suggest that compounds like this compound could be developed into therapeutic agents for hypertension and related conditions .
Table 2: Relaxant Effects of Pyran Derivatives
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Effects
A key analog is 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide (BJ00811, C₁₄H₁₂FNO₄) . This compound differs only in the phenyl substituent (3-fluoro vs. 4-ethoxy) but shares the pyran-2-carboxamide core.
Table 1: Substituent Impact on Key Properties
| Property | Target Compound (4-ethoxy) | BJ00811 (3-fluoro) |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₅ | C₁₄H₁₂FNO₄ |
| Molecular Weight (g/mol) | 299.30 | 277.25 |
| Substituent Electronic | Electron-donating (ethoxy) | Electron-withdrawing (fluoro) |
| Solubility* | Likely higher in polar solvents | Moderate polarity due to fluoro |
Spectroscopic Comparisons
NMR Analysis: The target compound’s ¹H-NMR profile is expected to align with regions identified for flavonoid-type pyranones:
Table 2: NMR Comparison with 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
| Compound | Ethoxy δ (ppm) | Aromatic δ (ppm) |
|---|---|---|
| Target Compound (Predicted) | 1.2–1.3 | 6.1–8.0 |
| 2-(4-Ethoxyphenyl)-tetramethoxy-flavone | 1.25 (ethoxy) | 6.7–7.8 (aromatic) |
| Tangeretin (Polymethoxylated flavonoid) | N/A | 6.5–7.5 |
The target’s aromatic shifts may differ due to fewer electron-withdrawing groups compared to the tetramethoxy analog.
LC-MS Analysis :
The compound’s fragmentation pattern would resemble BJ00811, with distinct mass-to-charge (m/z) peaks reflecting its molecular weight (299.30 vs. 277.25 for BJ00811) .
Comparison with Complex Pyran Derivatives
The compound 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide () shares a pyran core but features additional rings (pyrrole, tetrahydro-pyran) and substituents (fluorophenyl, hydroxy). These structural complexities likely reduce metabolic stability compared to the target compound’s simpler scaffold .
Biological Activity
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring with an ethoxy group at the 5th position and a carboxamide group attached to the nitrogen atom. The presence of the ethoxyphenyl moiety enhances its lipophilicity, which may influence its biological activity.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. This inhibition can disrupt various biological processes, including cell proliferation and apoptosis.
- Receptor Interaction : It may modulate receptor activity, influencing downstream signaling pathways that are critical for cell survival and growth.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Biological Activity Data
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyran derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antimicrobial agent.
Anticancer Effects
Research involving human cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases. Notably, it showed selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Properties
In vivo studies indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests potential applications in treating inflammatory diseases.
Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. These studies aim to improve potency and selectivity while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
